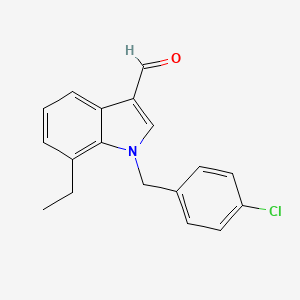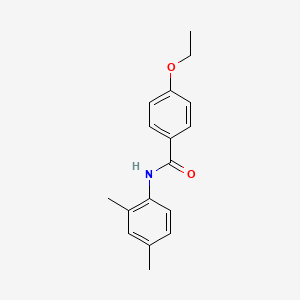![molecular formula C15H20N2O2S B5781444 N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which are involved in a variety of cellular processes such as growth, differentiation, and immune response.
Mécanisme D'action
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide works by inhibiting the activity of JAKs, which are enzymes that phosphorylate and activate STATs. By inhibiting JAK activity, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide prevents the activation of STATs and downstream signaling pathways. This leads to a decrease in cell proliferation and an increase in apoptosis, which can be beneficial in the treatment of cancer.
Biochemical and physiological effects:
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which can be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide is its specificity for JAK/STAT signaling pathways, which makes it a useful tool for studying these pathways in vitro. However, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has some limitations as well. It has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation. In addition, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the investigation of the role of JAK/STAT signaling pathways in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, there is interest in exploring the potential of N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide as a therapeutic agent in these diseases.
Méthodes De Synthèse
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzoyl isothiocyanate with cyclohexanecarboxylic acid, followed by the reaction with 4-aminophenol. The resulting product is then treated with thionyl chloride to yield N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been widely used in scientific research for its ability to inhibit JAK/STAT signaling pathways. These pathways are involved in many cellular processes, including immune response, cell proliferation, and differentiation. Inhibition of these pathways has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-9-7-12(8-10-13)16-15(20)17-14(18)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBUXXHCTKPSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)
![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)
